1-((Benzyloxy)carbonyl)-2-methylpiperidine-3-carboxylic acid
Description
1-((Benzyloxy)carbonyl)-2-methylpiperidine-3-carboxylic acid (CAS 1871579-06-4) is a piperidine derivative with a benzyloxycarbonyl (Cbz) protecting group and a methyl substituent at the 2-position. Its molecular formula is C₁₅H₁₉NO₄, molecular weight 277.32 g/mol, and it is stored under dry, room-temperature conditions . The compound is associated with hazard statements H315 (skin irritation) and H319 (eye irritation), necessitating precautions such as protective gloves and eye flushing during handling .
This molecule is a key intermediate in organic synthesis, particularly in peptide chemistry and drug development, where the Cbz group protects amines during multi-step reactions.
Properties
IUPAC Name |
2-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-13(14(17)18)8-5-9-16(11)15(19)20-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCOVXZKKNSHFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-((Benzyloxy)carbonyl)-2-methylpiperidine-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the protection of the piperidine nitrogen with a benzyloxycarbonyl group, followed by the introduction of a methyl group at the second position and a carboxylic acid group at the third position. The reaction conditions typically involve the use of protecting groups, such as benzyl chloroformate, and reagents like methyl iodide and carbon dioxide.
Industrial Production Methods: In industrial settings, the production of 1-((Benzyloxy)carbonyl)-2-methylpiperidine-3-carboxylic acid may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions: 1-((Benzyloxy)carbonyl)-2-methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like benzyl chloroformate and other protecting group reagents are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or aldehydes.
Scientific Research Applications
1-((Benzyloxy)carbonyl)-2-methylpiperidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a protecting group for amines.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and as a precursor for the synthesis of drug candidates.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-((Benzyloxy)carbonyl)-2-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group acts as a protecting group for the piperidine nitrogen, allowing for selective reactions at other positions. The carboxylic acid group can participate in various chemical reactions, such as esterification and amidation, which are important for the synthesis of complex molecules.
Comparison with Similar Compounds
Substituent Variations: Methyl vs. Fluorine
Compound : 1-((Benzyloxy)carbonyl)-3-fluoropiperidine-4-carboxylic acid (CAS 1303974-60-8)
- Key Difference : Substitution of the 2-methyl group with a 3-fluoro moiety.
- Impact : Fluorine’s electronegativity enhances metabolic stability and alters electronic properties, making this compound more resistant to enzymatic degradation compared to the methyl-substituted analog. This is critical in antiviral or CNS-targeting drug candidates .
Protecting Group Comparison: Cbz vs. Boc
Compound : 1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid (CAS 534602-47-6)
- Key Difference : Replacement of the Cbz group with a tert-butoxycarbonyl (Boc) group.
- Impact: The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., HCl/dioxane), whereas the Cbz group requires hydrogenolysis. This difference influences synthetic strategies for drug intermediates .
Positional Isomerism and Stereochemistry
Compound : trans-1-Cbz-5-methylpiperidine-3-carboxylic acid (CAS 1269757-29-0)
Dicarboxylate Derivatives
Compound : 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate (CAS 310454-53-6)
Table 1: Key Properties of Selected Compounds
Notes:
- The Boc-protected analog has a lower molecular weight due to the absence of a benzyl group.
Biological Activity
1-((Benzyloxy)carbonyl)-2-methylpiperidine-3-carboxylic acid, also known by its CAS number 1871579-06-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula: C₁₅H₁₉NO₄
- Molecular Weight: 277.32 g/mol
- CAS Number: 1871579-06-4
Research indicates that compounds containing the benzoylpiperidine structure, such as 1-((Benzyloxy)carbonyl)-2-methylpiperidine-3-carboxylic acid, may exhibit significant biological activities, particularly as inhibitors of enzymes involved in various metabolic pathways.
Inhibition of Monoacylglycerol Lipase (MAGL)
One notable mechanism involves the inhibition of monoacylglycerol lipase (MAGL), an enzyme crucial for the degradation of endocannabinoids. Studies have shown that related benzoylpiperidine derivatives can act as reversible MAGL inhibitors with competitive behavior. For instance, certain derivatives demonstrated IC₅₀ values ranging from 19.9 to 75.3 µM against various cancer cell lines, indicating potential antiproliferative effects .
Biological Activity and Therapeutic Potential
1-((Benzyloxy)carbonyl)-2-methylpiperidine-3-carboxylic acid has been associated with diverse biological activities:
- Antiproliferative Effects :
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Analgesic Properties :
- Some studies indicate that benzoylpiperidine derivatives may exhibit analgesic effects through modulation of the endocannabinoid system, which could be beneficial in pain management therapies.
Case Studies
Several studies have highlighted the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
